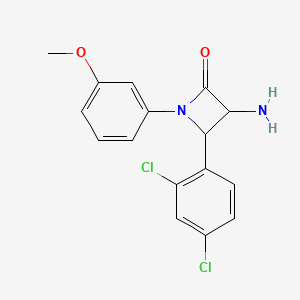![molecular formula C9H5BrF3IN2 B14785408 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine is a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The bromomethyl and iodophenyl groups attached to the diazirine ring make this compound highly reactive and suitable for various chemical applications .
Preparation Methods
The synthesis of 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable phenyl precursor, followed by iodination and subsequent diazirine formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine or iodine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Photochemical Reactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates that can insert into various chemical bonds.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of photoaffinity probes.
Biology: The compound is used in photoaffinity labeling, a technique that allows researchers to study protein interactions and identify binding sites.
Mechanism of Action
The primary mechanism of action for 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These carbenes can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the formation of covalent adducts. This property makes the compound highly useful in photoaffinity labeling, where it can covalently modify target proteins and allow for their identification and study .
Comparison with Similar Compounds
Similar compounds to 3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine include:
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: This compound has a similar structure but lacks the iodophenyl group, making it less reactive in certain applications.
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine: This compound contains an ethynyl group instead of an iodophenyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of bromomethyl, iodophenyl, and diazirine groups, which provide a high degree of reactivity and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C9H5BrF3IN2 |
|---|---|
Molecular Weight |
404.95 g/mol |
IUPAC Name |
3-[3-(bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C9H5BrF3IN2/c10-4-5-1-6(3-7(14)2-5)8(15-16-8)9(11,12)13/h1-3H,4H2 |
InChI Key |
GUWZVTKXIFXHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2(N=N2)C(F)(F)F)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)
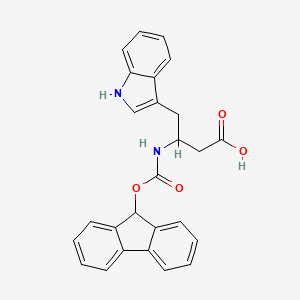

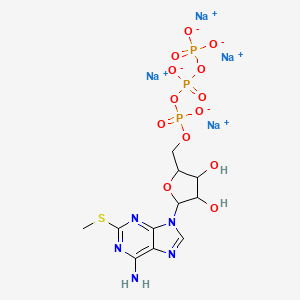
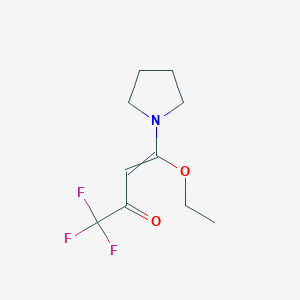
![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
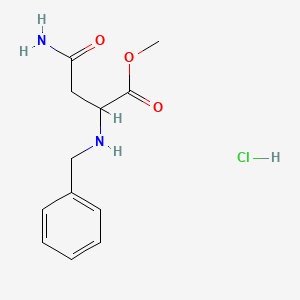

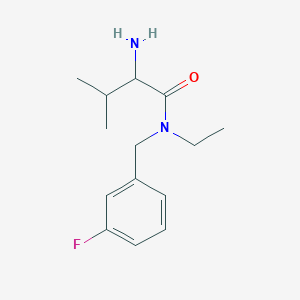
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
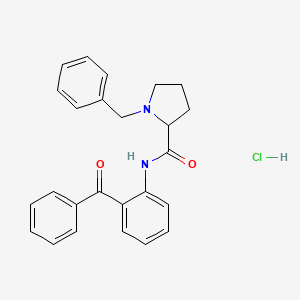
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
